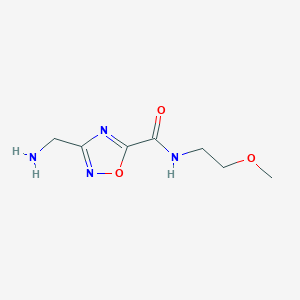
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-N-(2-Methoxyethyl)-1,2,4-oxadiazol-5-carboxamid ist eine Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen von Interesse ist. Diese Verbindung gehört zur Klasse der Oxadiazole, die für ihre vielfältigen biologischen Aktivitäten und ihre Verwendung in der pharmazeutischen Chemie bekannt sind.
Vorbereitungsmethoden
Die Synthese von 3-(Aminomethyl)-N-(2-Methoxyethyl)-1,2,4-oxadiazol-5-carboxamid beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter bestimmten Bedingungen. Ein gängiger Syntheseweg umfasst die Cyclisierung eines Hydrazids mit einem Nitriloxid, gefolgt von anschließenden Modifikationen der funktionellen Gruppen, um die Aminomethyl- und Methoxyethylgruppen einzuführen. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren umfassen, um hohe Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
3-(Aminomethyl)-N-(2-Methoxyethyl)-1,2,4-oxadiazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um entsprechende Carbonsäuren und Amine zu erhalten.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-N-(2-Methoxyethyl)-1,2,4-oxadiazol-5-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz bei verschiedenen organischen Umwandlungen verwendet.
Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwirkungen und zellulären Prozessen.
Medizin: Aufgrund seiner potenziellen therapeutischen Eigenschaften wird es zur Anwendung in der Arzneimittelentwicklung untersucht, insbesondere zur gezielten Behandlung bestimmter Krankheiten.
Industrie: Es kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren und Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(Aminomethyl)-N-(2-Methoxyethyl)-1,2,4-oxadiazol-5-carboxamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den gewünschten biologischen Wirkungen führt. Detaillierte Studien zur Bindungsaffinität und Wechselwirkung mit Zielmolekülen sind unerlässlich, um den vollständigen Wirkmechanismus zu verstehen.
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen Oxadiazol-Derivaten zeichnet sich 3-(Aminomethyl)-N-(2-Methoxyethyl)-1,2,4-oxadiazol-5-carboxamid durch seine einzigartigen funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Ähnliche Verbindungen umfassen:
- 3-(Aminomethyl)-1,2,4-oxadiazol-5-carboxamid
- N-(2-Methoxyethyl)-1,2,4-oxadiazol-5-carboxamid
- 3-(Aminomethyl)-N-(Ethyl)-1,2,4-oxadiazol-5-carboxamid
Diese Verbindungen teilen einen gemeinsamen Oxadiazol-Kern, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihrer Reaktivität und ihren Anwendungen führt.
Eigenschaften
Molekularformel |
C7H12N4O3 |
|---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C7H12N4O3/c1-13-3-2-9-6(12)7-10-5(4-8)11-14-7/h2-4,8H2,1H3,(H,9,12) |
InChI-Schlüssel |
KLUWTZRYXXTHTK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)C1=NC(=NO1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)






![1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11926242.png)
![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)

